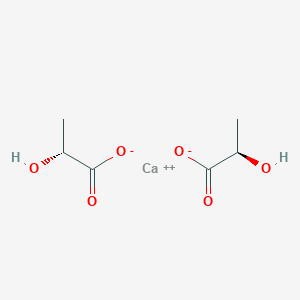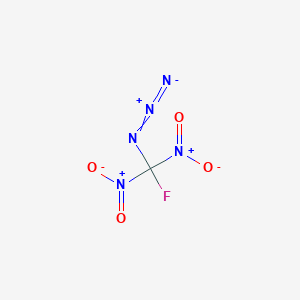
Calcium (R)-2-hydroxypropionate
Descripción general
Descripción
Calcium ®-2-hydroxypropionate, also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a calcium fortifier and acidity regulator. This compound is also utilized in various industrial and medical applications due to its solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium ®-2-hydroxypropionate can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium at controlled temperatures to ensure complete reaction and high yield. The general reaction is as follows:
2CH3CH(OH)COOH+CaCO3→Ca(CH3CH(OH)COO)2+CO2+H2O
Industrial Production Methods
In industrial settings, calcium ®-2-hydroxypropionate is produced by fermenting carbohydrates such as glucose or sucrose using lactic acid bacteria. The lactic acid produced is then neutralized with calcium carbonate or calcium hydroxide to form calcium lactate. This method is preferred due to its cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Calcium ®-2-hydroxypropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvic acid.
Reduction: It can be reduced to produce propylene glycol.
Substitution: It can participate in esterification reactions to form lactate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are typically employed.
Major Products Formed
Oxidation: Pyruvic acid
Reduction: Propylene glycol
Substitution: Lactate esters
Aplicaciones Científicas De Investigación
Calcium ®-2-hydroxypropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in metabolic pathways and as a calcium supplement in cell culture media.
Medicine: Investigated for its potential in treating calcium deficiencies and as a component in dental products.
Industry: Utilized in food preservation, cosmetics, and as a biodegradable plasticizer.
Mecanismo De Acción
Calcium ®-2-hydroxypropionate exerts its effects primarily through its role as a calcium ion source. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound dissociates in aqueous solutions to release calcium ions, which then participate in these biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Carbonate: Widely used as a calcium supplement and antacid.
Calcium Citrate: Known for its high bioavailability and use in dietary supplements.
Uniqueness
Calcium ®-2-hydroxypropionate is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation in food and pharmaceutical products.
Propiedades
IUPAC Name |
calcium;(2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXYGKVIBWPFZ-JCWNAWFTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])O.C[C@H](C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16127-59-6 | |
| Record name | Calcium D-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016127596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium (R)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM D-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98028U73SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Methylbenzo[b][1]benzazepine](/img/structure/B106375.png)
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)



![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)






